3-Methyl-2,2'-bipyridine

説明

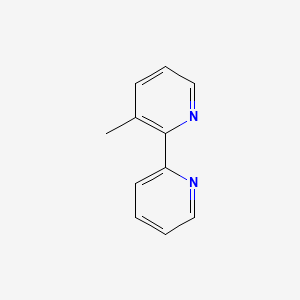

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methyl-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-5-4-8-13-11(9)10-6-2-3-7-12-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIHWYXRPSNKHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50983450 | |

| Record name | 3-Methyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64859-47-8 | |

| Record name | Bipyridine, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064859478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 2,2 Bipyridine and Analogues

Homocoupling Reactions of Pyridine (B92270) Derivatives

Homocoupling reactions provide a direct route to symmetrical bipyridines by joining two identical pyridine units. These reactions are typically mediated by transition metals, which facilitate the formation of the C-C bond between the pyridine rings.

Nickel-Catalyzed Homocoupling

Nickel-catalyzed homocoupling reactions are an effective method for the synthesis of symmetrical biaryls, including bipyridines. These reactions often utilize a zerovalent nickel species, which can be generated in situ from a nickel(II) salt and a reducing agent. A common catalytic system involves the use of a Ni(II) complex, such as NiBr₂(PPh₃)₂, in combination with zinc powder as the reductant and often an additive like tetraethylammonium (B1195904) iodide (Et₄NI) in a solvent such as tetrahydrofuran (B95107) (THF).

While specific examples detailing the homocoupling of a 2-halo-3-methylpyridine to yield 3,3'-dimethyl-2,2'-bipyridine (B156137) are not prevalent in the surveyed literature, the general applicability of this method to various halopyridines is well-documented. For instance, the homocoupling of 2-chloropyridine (B119429) and 3-bromopyridine (B30812) proceeds smoothly under these conditions to afford 2,2'-bipyridine (B1663995) and 3,3'-bipyridine, respectively. oup.com The reaction is believed to proceed via an oxidative addition of the halopyridine to the Ni(0) species, followed by subsequent steps that lead to the final coupled product. The versatility of this method is demonstrated by its tolerance to various functional groups on the pyridine ring. oup.com

Table 1: Examples of Nickel-Catalyzed Homocoupling of Halopyridines

| Starting Material | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| 2-Chloropyridine | 30 mol% NiBr₂(PPh₃)₂, Zn, Et₄NI, THF | 2,2'-Bipyridine | 60 |

| 3-Bromopyridine | 30 mol% NiBr₂(PPh₃)₂, Zn, Et₄NI, THF | 3,3'-Bipyridine | 73 |

| Methyl 2-chloronicotinate | NiBr₂(PPh₃)₂, Zn, Et₄NI, THF | Methyl 2,2'-bipyridine-3,3'-dicarboxylate | 53 |

| 2-Chloro-6-methoxypyridine | NiBr₂(PPh₃)₂, Zn, Et₄NI, THF | 6,6'-Dimethoxy-2,2'-bipyridine | 90 |

Data sourced from literature reports. oup.com

Copper-Mediated Homocoupling (Ullmann Coupling)

The Ullmann reaction, first reported in 1901, is a classic method for the synthesis of symmetrical biaryls through the copper-mediated coupling of aryl halides. organic-chemistry.org The traditional procedure involves heating an aryl halide with a stoichiometric amount of copper powder, often at high temperatures. organic-chemistry.org The reaction mechanism is thought to involve the formation of an organocopper intermediate, which then reacts with a second molecule of the aryl halide. operachem.com

Modern variations of the Ullmann reaction have been developed to improve yields and moderate the harsh reaction conditions, sometimes incorporating other transition metals like palladium. nih.gov The application of Ullmann homocoupling to halopyridines can produce various bipyridine isomers. For example, 2-bromopyridine (B144113) has been shown to undergo homocoupling to yield 2,2'-bipyridine. nih.gov However, specific documented examples of the Ullmann homocoupling of 2-halo-3-methylpyridine to produce 3,3'-dimethyl-2,2'-bipyridine are scarce in the reviewed literature, and the reaction can be sensitive to substrate and reaction conditions, sometimes leading to side reactions like dehalogenation.

Raney Nickel Catalysis for Dehydrogenation Coupling

Raney Nickel, a fine-grained nickel-aluminium alloy, is widely known as a catalyst for hydrogenation reactions. However, under specific conditions, it can also catalyze the dehydrogenative coupling of pyridine to form 2,2'-bipyridine. This method provides a direct synthesis from the parent heterocycle without the need for pre-halogenated substrates.

The procedure involves heating pyridine in the presence of a specially prepared, active, degassed Raney Nickel catalyst at high temperatures (around 300-400°C). orgsyn.org The catalyst facilitates the removal of hydrogen atoms from two pyridine molecules, enabling the formation of a C-C bond between the 2-positions of the rings. This high-temperature coupling offers a direct route to the bipyridine core structure, although its application to substituted pyridines like 3-methylpyridine (B133936) is not as commonly documented.

Cross-Coupling Reactions for Bipyridine Synthesis

Cross-coupling reactions are powerful tools for creating unsymmetrical bipyridines by joining two different pyridine or pyridyl-analogue fragments. These methods offer high selectivity and functional group tolerance, making them central to modern organic synthesis.

Suzuki Coupling Strategies

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. It has become one of the most important and widely used methods for the formation of C-C bonds, including the synthesis of biaryls and hetero-biaryls like 3-Methyl-2,2'-bipyridine. nih.gov

The synthesis of this compound via Suzuki coupling typically involves the reaction of a 3-methyl-substituted halopyridine with a pyridylboronic acid or ester, or the reverse combination. A common strategy is the coupling of 2-bromo-3-methylpyridine (B184072) with pyridin-2-ylboronic acid or its pinacol (B44631) ester derivative.

The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or used directly as a complex such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). commonorganicchemistry.com A base, such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is essential for the transmetalation step of the catalytic cycle. commonorganicchemistry.com The reaction is typically carried out in a solvent mixture, often containing an organic solvent like dioxane, toluene, or dimethylformamide (DMF) and an aqueous phase. commonorganicchemistry.com

The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency and yield. While the Suzuki coupling is a robust method, the synthesis of bipyridines can sometimes be challenging due to the potential for the bipyridine product to coordinate to the palladium catalyst, leading to catalyst deactivation. nih.gov Despite this, the Suzuki coupling remains a preferred method for accessing a wide range of substituted bipyridines due to the mild reaction conditions and the commercial availability of a diverse array of boronic acids and esters. orgsyn.org

Table 2: Representative Conditions for Suzuki Coupling to Synthesize Bipyridine Derivatives

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 75 |

| 3-Bromopyridine | 3-Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 61 |

| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 |

Data is representative of typical Suzuki coupling reactions for pyridine derivatives and may not reflect the specific synthesis of this compound. nih.govcommonorganicchemistry.comnih.gov

Influence of Co-catalysts (e.g., CuI)

In the realm of cross-coupling reactions for the synthesis of bipyridines, co-catalysts can play a crucial role in enhancing reaction efficiency and product yields. Copper(I) iodide (CuI) is a notable co-catalyst that has been observed to have a positive impact on certain coupling reactions. nih.gov While the exact mechanism of its action is not always fully elucidated, the addition of CuI has been shown to improve the yield of 2,2'-bipyridine in Suzuki coupling reactions involving heteroarylboron compounds. nih.gov This effect is believed to be applicable to analogous coupling systems for the synthesis of substituted bipyridines like this compound.

In Stille coupling reactions, the use of CuI as an additive has also been reported to be beneficial. For instance, the Stille coupling between 2-stannylpyridines and bromopyridines, catalyzed by a cyclopalladated ferrocenylimine with tricyclohexylphosphine, is performed in the presence of CuI as an additive and cesium fluoride (B91410) (CsF) as a base. nih.gov The synergistic effect of the palladium catalyst, phosphine (B1218219) ligand, CuI additive, and base facilitates the carbon-carbon bond formation between the pyridine rings.

| Coupling Reaction | Co-catalyst/Additive | Observed Effect | Reference |

|---|---|---|---|

| Suzuki Coupling | CuI | Increased yield of 2,2'-bipyridine | nih.gov |

| Stille Coupling | CuI | Used as an additive in conjunction with a palladium catalyst and a base | nih.gov |

Negishi Coupling Approaches

The Negishi cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds and has been effectively employed in the synthesis of bipyridines, including methyl-substituted derivatives. orgsyn.orgorganic-chemistry.orgorgsyn.org This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org Its high functional group tolerance and relatively mild reaction conditions make it a favored method for the preparation of complex organic molecules. orgsyn.orgorgsyn.org

A key component in the Negishi coupling for the synthesis of this compound is the use of a pyridyl zinc halide. orgsyn.org Specifically, a 3-methyl-2-pyridylzinc halide would be reacted with a 2-halopyridine. These organozinc reagents can be prepared in situ from the corresponding halopyridine through a bromine-lithium exchange followed by transmetalation with a zinc salt, or by direct reaction with activated zinc. orgsyn.orgthieme-connect.com The use of in situ generated organozinc species has been shown to be efficient for the synthesis of various substituted bipyridines. thieme-connect.com

The reactivity of the halide in the coupling partner is also a significant factor. Generally, aromatic iodides are more reactive than bromides and chlorides. orgsyn.org However, 2-bromo- and 2-chloropyridines are commonly and successfully used as coupling partners for organozinc pyridyl reagents. organic-chemistry.orgthieme-connect.com

The choice of catalyst is critical for the success of the Negishi coupling reaction. Palladium-based catalysts are widely used due to their high efficiency and functional group tolerance. wikipedia.org A common and effective catalyst for the synthesis of substituted 2,2'-bipyridines is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. organic-chemistry.orgthieme-connect.com This commercially available and relatively inexpensive catalyst has been successfully used for the coupling of both 2-bromo- and 2-chloropyridines with pyridyl zinc reagents. organic-chemistry.orgthieme-connect.com

Other palladium sources such as bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] in combination with a suitable phosphine ligand like XPhos have also been reported for the preparation of 2,2'-bipyridine derivatives. nih.gov Nickel-based catalysts, such as Ni/Al₂O₃–SiO₂ or Pd/Al₂O₃, have also been shown to afford 2,2'-bipyridine products through Negishi coupling, with yields being significantly enhanced by microwave irradiation. nih.gov

| Catalyst | Ligand (if applicable) | Substrates | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | - | 2-Bromo- and 2-Chloropyridines | organic-chemistry.orgthieme-connect.com |

| Pd(dba)₂ | XPhos | Bromopyridines | nih.gov |

| Ni/Al₂O₃–SiO₂ or Pd/Al₂O₃ | - | 2-Bromopyridine derivatives | nih.gov |

Electrochemical Synthesis Methods for Bipyridines

Electrochemical methods offer an alternative approach to the synthesis of organic compounds, often under mild conditions. While the electrochemical synthesis of bipyridine derivatives has been explored, specific methods for the direct electrochemical synthesis of this compound from simpler precursors are not extensively detailed in the reviewed literature.

Much of the research in the electrochemistry of bipyridines focuses on the properties and synthesis of their metal complexes, particularly ruthenium complexes. rsc.org For instance, the electrochemical or chemical reduction of Ru(III) precursor complexes containing a bipyridine ligand in acetonitrile (B52724) has been used to synthesize heteroleptic tris(diimine) ruthenium complexes. rsc.org While this demonstrates the utility of electrochemistry in modifying bipyridine-containing structures, it does not represent a direct synthesis of the bipyridine ligand itself.

The electrochemical behavior of bipyridines and their derivatives, such as their reduction potentials, is an area of active investigation, as these properties are crucial for their applications in areas like electrochemiluminescence. organic-chemistry.org However, the direct electrosynthesis of the C-C bond to form the bipyridine backbone is less commonly reported compared to the well-established cross-coupling methodologies. Further research may lead to the development of efficient electrochemical routes for the synthesis of this compound and its analogues.

Regioselective Functionalization Techniques Relevant to Methyl Bipyridines

Achieving regioselectivity in the functionalization of the 2,2'-bipyridine (bpy) scaffold is crucial for creating unsymmetrical ligands with tailored properties. Several methods have been developed to control the position of substitution on the bipyridine rings.

One effective strategy for regioselective functionalization involves the initial mono-N-oxidation of the 2,2'-bipyridine core. This activation step directs subsequent nucleophilic attack to a specific position. The introduction of a cyano group, a versatile synthetic handle, can be achieved through this route. For instance, the mono-N-oxidation of bpy, followed by a cyanation reaction, can yield 6-carboxy-2,2'-bipyridine after hydrolysis, demonstrating a method for introducing a substituent at the 6-position. researchgate.net This approach provides a pathway to introduce functional groups that can be further elaborated to create a variety of substituted bipyridine ligands.

| Step | Reagent/Condition | Product | Reference |

| 1. Mono N-Oxidation | Oxidizing Agent | 2,2'-bipyridine-N-oxide | researchgate.net |

| 2. Cyanation | Cyanating Agent | 6-cyano-2,2'-bipyridine | researchgate.net |

| 3. Hydrolysis | Acid/Base | 6-carboxy-2,2'-bipyridine | researchgate.net |

An alternative regioselective method involves the mono-N-methylation of one of the pyridine rings. This creates a pyridinium (B92312) salt, which activates the ring towards nucleophilic attack or subsequent transformations. This intermediate can then undergo halogenation, typically at the 6-position, to introduce a good leaving group. Subsequent nucleophilic addition with various nucleophiles allows for the introduction of a wide range of functional groups. For example, mono-N-methylation followed by conversion to 6-bromo-2,2'-bipyridine (B106941) allows for the subsequent nucleophilic addition of lithio-acetonitrile. researchgate.net This sequence ultimately provides a route to homologous carboxylic acids like 2,2'-bipyridine-6-acetic acid after hydrolysis. researchgate.net Halogenation of dimethyl-2,2'-bipyridines can also be achieved using trimethylsilyl (B98337) (TMS) intermediates and electrophilic halide reagents. orgsyn.org

| Reagent/Step | Description | Resulting Intermediate/Product | Reference |

| 1. N-Methylation | Methylating agent | N-methyl-2,2'-bipyridinium salt | researchgate.net |

| 2. Halogenation | Halogenating agent | 6-halo-2,2'-bipyridine | researchgate.net |

| 3. Nucleophilic Addition | Nucleophile (e.g., lithio-acetonitrile) | 6-substituted-2,2'-bipyridine | researchgate.net |

The direct alkylation of the bipyridine ring system using organolithium reagents is a powerful method for introducing alkyl groups, including methyl groups. researchgate.net Organolithium compounds are strong nucleophiles and bases that can add to the electron-deficient pyridine ring. wikipedia.org The regioselectivity of this reaction can be influenced by the specific organolithium reagent used and the reaction conditions. For example, the use of methyllithium (B1224462) can lead to the regioselective mono-ring alkylation of 2,2'-bipyridine to yield 6-methyl-2,2'-bipyridine. researchgate.net The choice of alkyllithium activators can dictate the position of alkylation (C2 vs. C4) on the pyridine ring. acs.org This method is advantageous as it allows for the direct formation of a carbon-carbon bond in a single step.

| Organolithium Reagent | Substrate | Product | Key Feature | Reference |

| Methyllithium | 2,2'-Bipyridine | 6-Methyl-2,2'-bipyridine | Regioselective mono-alkylation | researchgate.net |

| Aryllithium | tert-butyl 4-oxopiperidine-1-carboxylate | 4-aryl-substituted phenylpyridines | Versatile route to aryl-substituted pyridines | rsc.org |

| Various Alkyllithiums | Pyridines | C2 or C4-alkylated pyridines | Regioselectivity controlled by alkyllithium activator | acs.org |

Coordination Chemistry of 3 Methyl 2,2 Bipyridine

Ligand Properties and Chelation Behavior with Transition Metals

The coordination chemistry of 3-Methyl-2,2'-bipyridine is largely defined by its fundamental structure as a bipyridyl ligand, modified by the electronic and steric influence of the methyl substituent.

Like its parent compound, 2,2'-bipyridine (B1663995), this compound acts as a bidentate ligand, coordinating to transition metal ions through its two nitrogen atoms. clentchem.commdpi.com This chelation results in the formation of a stable five-membered ring, a common feature in the coordination chemistry of polypyridyl ligands. clentchem.com The coplanarity of the two pyridine (B92270) rings facilitates electron delocalization, which can impart distinctive optical and redox properties to the resulting metal complexes. wikipedia.org The fundamental N,N'-bidentate coordination is the primary mode through which it forms a wide variety of complexes with most transition metals. wikipedia.orgchemmethod.com

The introduction of a methyl group at the 3-position of the bipyridine ring has a notable impact on the coordination properties of the ligand, primarily through steric hindrance.

Electronic Effects: The methyl group is an electron-donating substituent. mdpi.com This inductive effect increases the electron density on the pyridine ring, which can enhance the σ-donating ability of the nitrogen atom and potentially strengthen the metal-ligand bond. However, the electron-donating effect of a methyl group in the 3-position is considered less pronounced compared to substitutions at other positions. mdpi.com

The interplay between these steric and electronic factors allows for the fine-tuning of the geometric and electronic structure of the resulting metal complexes.

Table 1: Properties of this compound as a Ligand

| Property | Description | Reference |

|---|---|---|

| Coordination Mode | Bidentate, N,N'-chelation | clentchem.commdpi.com |

| Chelate Ring Size | 5-membered | clentchem.com |

| Key Structural Feature | Methyl group at the 3-position | N/A |

| Steric Influence | Moderate steric hindrance near one N-donor | researchgate.net |

| Electronic Influence | Weakly electron-donating | mdpi.com |

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes incorporating this compound follows established methods for bipyridyl ligands, leading to the formation of homoleptic, heteroleptic, and polymeric structures.

Homoleptic complexes are those in which all ligands are identical. The most common examples are the tris-bipyridyl complexes with the general formula [M(3-Me-bpy)₃]ⁿ⁺, where M is a transition metal ion such as Ru(II), Fe(II), or Co(II). wikipedia.org These complexes are typically synthesized by reacting a metal salt with at least three equivalents of the this compound ligand in a suitable solvent. uark.edu While these complexes generally adopt an octahedral coordination geometry, the steric hindrance introduced by the three methyl groups can cause distortions from a perfect octahedron, affecting the complex's photophysical and electrochemical properties. researchgate.net

Heteroleptic complexes contain a mixture of different ligands, allowing for precise control over the properties of the final molecule. This compound can be incorporated into complexes with other bipyridines, phenanthrolines, or ancillary ligands. acs.orgmdpi.com The synthesis of such complexes, for example [M(3-Me-bpy)(L₁) (L₂)]ⁿ⁺, often requires a stepwise approach to control the final product distribution. uark.edunih.gov By systematically varying the other ligands in the coordination sphere, researchers can fine-tune the electronic structure, redox potentials, and light-absorbing properties of the complex. acs.org This strategy is widely used in the development of sensitizers for solar cells and components for molecular electronics.

Table 2: Types of Metal Complexes with this compound

| Complex Type | General Formula | Description | Reference |

|---|---|---|---|

| Homoleptic | [M(3-Me-bpy)₃]ⁿ⁺ | Contains only this compound ligands; often has a distorted octahedral geometry. | wikipedia.orgresearchgate.net |

| Heteroleptic | [M(3-Me-bpy)(L₁) (L₂)]ⁿ⁺ | Contains a mix of ligands, allowing for tunable physicochemical properties. | acs.orgmdpi.com |

| MOF-incorporated | M-(linker-bpy)-M | The bipyridine unit is part of a larger organic linker in a metal-organic framework. | nih.govmdpi.com |

Bipyridyl units can be incorporated into larger organic molecules that act as linkers to construct metal-organic frameworks (MOFs). nih.govmdpi.com These frameworks are crystalline materials with porous structures, built from metal nodes connected by organic struts. mdpi.com By designing linkers that include the this compound moiety, it is possible to create MOFs with specific properties. The methyl group can influence the topology and dimensionality of the framework and affect the pore size and chemical environment within the MOF. nih.gov Furthermore, the uncoordinated bipyridine sites within a MOF can be used for post-synthetic modification, such as the introduction of catalytic metal centers, creating highly active and recyclable single-site solid catalysts. iastate.edunih.govacs.org

Electrochemical Properties of Metal Complexes

Cyclic Voltammetry Studies

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of metal complexes. In the context of this compound complexes, this method provides insights into the stability of different oxidation states of the central metal ion and the ligand itself. While specific cyclic voltammetry data for this compound complexes is not extensively documented in the reviewed literature, the behavior of analogous substituted bipyridine complexes offers valuable predictive insights.

Studies on ruthenium(II) complexes with various substituted bipyridine ligands, such as 4,4'-dimethyl-2,2'-bipyridine (B75555) and 4-methyl-2,2'-bipyridine-4'-carbonitrile, have shown that both metal-centered and ligand-centered redox processes can be observed. acs.org The metal-based Ru(II)/Ru(III) oxidation typically appears at positive potentials, while ligand-based reductions occur at negative potentials. rsc.org The precise potentials of these redox events are sensitive to the nature and position of the substituents on the bipyridine rings. acs.org For instance, electron-donating groups tend to make the metal center easier to oxidize (a cathodic shift in the oxidation potential), whereas electron-withdrawing groups facilitate the reduction of the ligand. acs.org

Nickel(II) complexes with substituted bipyridine ligands also exhibit rich electrochemical behavior. nih.gov The Ni(II)/Ni(I) redox couple is often observed, and its reversibility can be dependent on temperature and the specific substituents on the bipyridine ligand. nih.gov It is expected that complexes of this compound would display similar electrochemical characteristics, with the methyl group likely exerting a modest electron-donating effect.

To illustrate the typical data obtained from such studies, the following table presents redox potentials for some related ruthenium(II) and nickel(II) bipyridine complexes.

| Complex | Redox Couple | E½ (V vs. Fc/Fc⁺) | Solvent | Reference |

| Ru(4,4'-(CH₃)₂-bpy)₂(Mebpy-CN)₂ | Ru(III)/Ru(II) | Value not specified | CH₃CN | acs.org |

| [Ru(bpy)₃]²⁺ | Ru(III)/Ru(II) | ~1.26 | CH₃CN | umb.edu |

| (4,4'-Me₂bpy)Ni(Mes)Br | Ni(II)/Ni(I) | Reversible at -60°C | Not specified | nih.gov |

| (4,4'-(CF₃)₂bpy)Ni(Mes)Br | Ni(II)/Ni(I) | Reversible at RT | Not specified | nih.gov |

Mebpy-CN = 4-methyl-2,2'-bipyridine-4'-carbonitrile; Mes = Mesityl

Redox Non-Innocence of Bipyridine Ligands

The concept of "redox non-innocence" refers to the ability of a ligand to actively participate in the redox chemistry of a coordination complex, rather than being a passive spectator to metal-centered electron transfer events. The 2,2'-bipyridine ligand is a classic example of a redox-active ligand, capable of accepting electrons into its low-lying π* orbitals. wikipedia.org This property is generally retained in its substituted derivatives.

In many transition metal complexes, the reduction processes observed in cyclic voltammetry are often localized on the bipyridine ligand, leading to the formation of a radical anion ([bpy]•⁻) or a dianion ([bpy]²⁻). wikipedia.org This has been particularly well-documented for nickel complexes, where the reduction of a Ni(II) complex can result in a ligand-centered radical species. nih.gov The geometry of the complex can play a crucial role in determining whether a reduction is metal- or ligand-centered. nih.gov For instance, in some four-coordinate nickel radical complexes, the unpaired electron resides on the bipyridine ligand, which is coordinated to a Ni(II) center. nih.gov

While direct studies on the redox non-innocence of this compound are not prevalent in the literature surveyed, it is highly probable that it behaves similarly to the parent 2,2'-bipyridine and other methylated derivatives. The methyl group is not expected to fundamentally alter the π-system of the bipyridine rings in a way that would quench its ability to accept electrons. Therefore, in complexes of this compound, it is anticipated that the ligand can act as an electron reservoir, stabilizing different oxidation states of the complex through its own redox activity.

Magnetic Properties of Paramagnetic Metal Complexes

The magnetic properties of coordination compounds are dictated by the number of unpaired electrons in the d-orbitals of the central metal ion. Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field. The magnitude of this attraction, known as the magnetic susceptibility, can provide valuable information about the electronic structure of the complex.

While specific magnetic susceptibility data for paramagnetic complexes of this compound are scarce in the reviewed literature, the magnetic behavior of complexes with the parent 2,2'-bipyridine ligand can serve as a guide. For example, copper(II) complexes, which have a d⁹ electron configuration with one unpaired electron, are expected to be paramagnetic. researchgate.netacs.org Similarly, high-spin manganese(II) complexes (d⁵) possess five unpaired electrons and exhibit significant paramagnetism. rsc.org

The ligand field created by this compound is expected to be similar to that of 2,2'-bipyridine, and therefore, the spin state of the metal ion in its complexes is likely to be comparable to that in analogous 2,2'-bipyridine complexes. The steric bulk of the methyl group in the 3-position could potentially influence the coordination geometry, which in turn could have an effect on the magnetic properties, particularly for metal ions that can exist in different spin states (spin-crossover).

Intramolecular Antiferromagnetic Coupling

Antiferromagnetic coupling is often mediated by bridging ligands that provide a pathway for superexchange interactions. While there is no specific information on intramolecular antiferromagnetic coupling in complexes of this compound in the provided search results, studies on related systems with bridging ligands and 2,2'-bipyridine as a terminal ligand have demonstrated such behavior. For instance, manganese(II) complexes bridged by terephthalate (B1205515) ligands have shown significant antiferromagnetic coupling. rsc.org Similarly, azido-bridged manganese(II) chains with 2,2'-bipyridine have exhibited alternating ferromagnetic and antiferromagnetic interactions. acs.org

Crystal Structure Determination and Analysis (X-ray Crystallography)

While a crystal structure of a metal complex containing this compound was not explicitly found in the search results, the structure of a related copper(II) complex, aqua(2,2′-bipyridine-κ²N,N′)bis(3-methylbenzoato)-κ²O,O′;κO-copper(II) 0.68-hydrate, offers valuable insights into the coordination environment that can be expected. iucr.org In this complex, the copper(II) ion is in a distorted octahedral environment, coordinated to a 2,2'-bipyridine ligand, two 3-methylbenzoate (B1238549) ligands (one monodentate and one bidentate), and a water molecule. iucr.org

Coordination Geometries (e.g., Square-Pyramidal, Octahedral)

Transition metal complexes of 2,2'-bipyridine and its derivatives adopt a variety of coordination geometries, with the most common being octahedral for six-coordinate complexes and square-pyramidal or trigonal-bipyramidal for five-coordinate complexes. wikipedia.orgnih.gov The specific geometry is influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the other ligands in the coordination sphere.

In tris(bipyridine) complexes of the type [M(bpy)₃]ⁿ⁺, the metal center is typically in an octahedral environment. wikipedia.org In complexes of the type [M(bpy)₂X₂], a cis-octahedral geometry is common. mdpi.com For copper(II) bipyridine complexes, both five-coordinate (square-pyramidal or trigonal-bipyramidal) and six-coordinate (octahedral) geometries are frequently observed. nih.gov The steric hindrance introduced by the methyl group in the 3-position of this compound could potentially favor lower coordination numbers or lead to greater distortions from ideal geometries.

The following table summarizes common coordination geometries for bipyridine complexes.

| Coordination Number | Geometry | Example Complex Type |

| 6 | Octahedral | [M(bpy)₃]ⁿ⁺, [M(bpy)₂X₂] |

| 5 | Square-Pyramidal | [Cu(bpy)₂(H₂O)]²⁺ |

| 5 | Trigonal-Bipyramidal | [Cu(bpy)₂(H₂O)]²⁺ |

| 4 | Square-Planar | [Pt(bpy)₂]²⁺ |

Dihedral Angles and Structural Distortions

In complexes of 2,2'-bipyridine and its derivatives, the planarity of the bipyridine ligand and the dihedral angle between the two pyridine rings are important structural parameters. In the free ligand, the two rings are typically coplanar. Upon coordination to a metal center, some degree of twisting can occur, which can be influenced by steric interactions with other ligands.

The methyl group in the 3-position of this compound is adjacent to the coordinating nitrogen atom and can therefore be expected to cause some steric strain upon complexation. This could lead to distortions in the coordination geometry, such as elongated metal-ligand bonds or deviations from ideal bond angles. Furthermore, the dihedral angle between the two pyridine rings of the this compound ligand may be larger in its complexes compared to those of unsubstituted 2,2'-bipyridine to alleviate steric clashes. While specific data for this compound complexes is not available, the study of platinum(II) complexes with dimethyl-2,2'-bipyridine isomers has shown that the position of the methyl groups significantly affects such structural parameters.

Metal-Metal Distances in Binuclear Complexes

The introduction of a methyl group at the 3-position of one of the pyridine rings in 2,2'-bipyridine can introduce steric and electronic effects that may influence the formation and geometry of binuclear complexes. These effects could potentially alter the metal-metal distances compared to those observed in analogous complexes with unsubstituted 2,2'-bipyridine. However, without experimental data from X-ray crystallography or other structural determination methods for binuclear complexes of this compound, any discussion of specific metal-metal distances would be speculative.

Researchers investigating the coordination chemistry of substituted bipyridine ligands contribute to a deeper understanding of how ligand modifications can tune the structural and electronic properties of the resulting metal complexes. Future studies on the synthesis and structural characterization of binuclear complexes with this compound are needed to provide the data required to fill this gap in the literature.

Catalytic Applications of 3 Methyl 2,2 Bipyridine Complexes

Transition Metal Catalysis Involving Bipyridine Ligands

Transition metal complexes containing bipyridine ligands are extensively used as catalysts in a wide array of organic reactions, most notably in cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a prominent example where palladium and nickel catalysts are frequently employed. The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination steps.

While specific research focusing exclusively on 3-Methyl-2,2'-bipyridine in Suzuki-Miyaura coupling is not extensively detailed in available literature, the principles of ligand effects are well-established. The performance of a palladium or nickel catalyst is highly dependent on the electronic and steric properties of its supporting ligands. The 3-methyl group is an electron-donating group, which increases the electron density on the metal center. This enhanced electron density can facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle. However, the position of the methyl group also introduces some steric hindrance, which can influence the coordination of the substrates and the rate of reductive elimination.

In the context of palladium-catalyzed Suzuki-Miyaura reactions, N-based ligands like bipyridines are considered cost-effective alternatives to commonly used phosphine (B1218219) ligands. The stability and activity of these catalysts can be tuned by substituents on the bipyridine core. For instance, the use of various substituted bipyridine ligands can affect the efficiency of the coupling of aryl chlorides and bromides. The 3-methyl substituent is expected to modulate the catalyst's activity by balancing electronic enrichment of the metal center with a moderate steric profile.

Below is a representative table illustrating the general conditions for a Suzuki-Miyaura coupling reaction where a substituted bipyridine ligand might be employed.

| Parameter | Condition |

| Catalyst | Palladium or Nickel complex with a bipyridine ligand |

| Substrates | Aryl Halide (e.g., Aryl Bromide, Aryl Chloride) & Arylboronic Acid |

| Base | K3PO4, K2CO3, etc. |

| Solvent | Toluene, Dioxane, Water, etc. |

| Temperature | Room Temperature to Reflux |

Catalysis in Polymerization Reactions

Complexes of transition metals with nitrogen-containing ligands, including bipyridines, have been investigated as catalysts for the stereospecific polymerization of conjugated dienes. These reactions are of great industrial importance for the production of synthetic rubbers with specific microstructures (e.g., cis-1,4, trans-1,4, or 1,2-addition).

Research on copper and iron complexes with the parent 2,2'-bipyridine (B1663995) ligand, in combination with a cocatalyst like methylaluminoxane (B55162) (MAO), has demonstrated catalytic activity for the polymerization of dienes such as butadiene, isoprene, and 3-methyl-1,3-pentadiene. nih.govnih.gov These systems can produce polymers with high stereoregularity, for example, syndiotactic 1,2-polybutadiene and crystalline syndiotactic 3,4-polyisoprene. nih.govnih.gov The catalytic cycle is believed to involve the coordination of the diene monomer to the metal center, followed by insertion into the metal-polymer chain. The structure of the ligand directly influences the coordination geometry around the metal, thereby controlling the stereochemistry of the monomer insertion and the microstructure of the resulting polymer.

Although direct studies on this compound complexes in diene polymerization are not prominent, the introduction of the methyl group would be expected to influence the catalytic performance. The electron-donating nature of the methyl group could increase the catalyst's activity. Furthermore, the steric bulk of the methyl group, while modest, could affect the approach of the monomer and the coordination mode (e.g., cis-η4), potentially altering the stereoselectivity of the polymerization compared to the unsubstituted bipyridine ligand.

The following table summarizes typical results for the polymerization of different dienes using a general CuCl2(bipy)/MAO system, which serves as a model for complexes with substituted bipyridines.

| Diene | Polymer Microstructure |

| Butadiene | Syndiotactic 1,2-polybutadiene |

| Isoprene | Syndiotactic 3,4-polyisoprene |

| 2,3-dimethyl-1,3-butadiene | cis-1,4-poly(2,3-dimethyl-1,3-butadiene) |

| 3-methyl-1,3-pentadiene | Syndiotactic 1,2-poly(3-methyl-1,3-pentadiene) |

Data based on studies with unsubstituted 2,2'-bipyridine ligands. nih.govnih.gov

Carbonylation Reactions

The carbonylation of methanol (B129727) to produce acetic acid is a cornerstone of the chemical industry, dominated by the Monsanto and Cativa processes, which utilize rhodium and iridium catalysts, respectively. researchgate.netacs.org The catalytic cycle involves the oxidative addition of methyl iodide to the metal center, followed by migratory insertion of carbon monoxide to form an acetyl-metal complex, and finally reductive elimination of acetyl iodide. The nature of the ligands coordinated to the metal center can significantly impact the catalyst's activity and stability under the harsh reaction conditions.

While bipyridine ligands are not the standard in commercial processes, research has explored the effect of various nitrogen-based ligands on the performance of rhodium catalysts. Studies on monopyridine ligands with rhodium carbonyl complexes have shown that the electronic and steric properties of substituents on the pyridine (B92270) ring influence the rate of the key oxidative addition step. Electron-donating groups, such as a methyl group, can increase the nucleophilicity of the rhodium center, potentially accelerating the reaction with methyl iodide.

Oxidation Reactions

The selective oxidation of sulfides to sulfoxides is a valuable transformation in organic synthesis, as sulfoxides are important intermediates for pharmaceuticals and other fine chemicals. Various transition metal complexes have been developed as catalysts for this reaction, often using environmentally benign oxidants like hydrogen peroxide. The catalyst's role is to activate the oxidant and facilitate the transfer of an oxygen atom to the sulfur atom of the sulfide (B99878).

There is a lack of specific research detailing the use of this compound complexes in the catalytic oxidation of sulfides. However, complexes of other transition metals with various nitrogen-containing ligands have shown efficacy in this transformation. For instance, manganese complexes have been used to catalyze the oxygenation of sulfides with hydrogen peroxide. researchgate.net The ligand environment around the metal center is crucial for controlling the selectivity of the reaction, preventing over-oxidation of the sulfoxide (B87167) to the corresponding sulfone.

A hypothetical catalyst system based on a this compound complex would likely involve a metal center capable of activating an oxidant like H2O2. The electronic properties of the 3-methyl group could influence the redox potential of the metal center, thereby affecting its catalytic activity. The steric environment created by the ligand would play a role in substrate binding and could contribute to the selectivity for sulfoxide formation.

The table below shows results for a general sulfide oxidation reaction, illustrating the typical products and conditions.

| Substrate | Oxidant | Product | Selectivity |

| Methyl Phenyl Sulfide | H2O2 | Methyl Phenyl Sulfoxide | High (often >95%) |

| Dibenzyl Sulfide | H2O2 | Dibenzyl Sulfoxide | High |

This table represents typical outcomes for selective sulfide oxidation, not specific to catalysts with this compound.

Asymmetric Catalysis with Chiral Bipyridine Derivatives

The quest for enantiomerically pure compounds has positioned asymmetric catalysis as a cornerstone of modern synthetic chemistry. Within this field, the development of chiral ligands capable of inducing high stereoselectivity in metal-catalyzed reactions is of paramount importance. Chiral derivatives of 2,2'-bipyridine, including those structurally related to this compound, have emerged as a versatile class of ligands for a multitude of asymmetric transformations. chemrxiv.orgbenthamdirect.com The introduction of chirality into the bipyridine framework, whether through the placement of chiral substituents or the creation of an axially chiral scaffold, establishes a chiral environment in close proximity to the metal center. chemrxiv.org This chiral pocket is instrumental in differentiating between enantiotopic faces of a prochiral substrate, thereby directing the reaction towards the formation of a single enantiomer.

A notable application of chiral bipyridine ligands is in copper-catalyzed asymmetric reactions. For instance, a series of C₂-symmetrical 2,2'-bipyridines, synthesized with chiral moieties derived from the isoprenoid chiral pool, have been successfully employed in the copper(I)-catalyzed allylic oxidation of cyclic olefins. acs.org These reactions, which proceed with good enantioselectivity (up to 82% ee), are characterized by remarkably high reaction rates, often completing within 30 minutes at room temperature. acs.org Similarly, these copper(I) complexes have proven effective in the asymmetric cyclopropanation of olefins with diazoacetic esters. acs.org

Nickel-catalyzed asymmetric reactions have also benefited from the development of novel chiral 2,2'-bipyridine ligands. A class of chiral ligands known as SBpy, which feature minimized short-range steric hindrance and structural tunability, have been rationally designed and applied in the highly enantioselective nickel-catalyzed addition of aryl halides to aldehydes. nih.gov This method is advantageous as it avoids the preformation of organometallic reagents, making it more step-economical and tolerant of various functional groups. nih.gov Furthermore, a new class of C₂-symmetric bipyridine-tertiary amine-derived chiral N,N′-dioxide (bipyridine-2NO) ligands has been developed. rsc.org These ligands, when used in a Ni(II)-catalyzed asymmetric Michael-type Friedel–Crafts alkylation of indoles with β,γ-unsaturated α-keto esters, have demonstrated excellent yields (up to 92%) and high enantioselectivities (up to 99% ee) under mild reaction conditions. rsc.org

The design of these chiral ligands often involves creating a rigid and well-defined three-dimensional structure that minimizes local steric hindrance while allowing for the tuning of the peripheral environment through remote substituents. acs.org This "double-layer control" concept has been instrumental in achieving both high catalytic activity and stereoselectivity in a variety of mechanistically diverse transition-metal-catalyzed reactions. acs.org The continuous development of new chiral bipyridine skeletons remains an active area of research, driven by the need for ligands that can accommodate highly sterically demanding reactions and offer novel reactivity. chemrxiv.org

Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral Bipyridine-Metal Complexes

| Reaction Type | Metal Catalyst | Chiral Ligand Type | Substrate Scope | Enantioselectivity (ee) |

|---|---|---|---|---|

| Allylic Oxidation | Copper(I) | C₂-symmetrical bipyridines from isoprenoid pool | Cyclic Olefins | Up to 82% |

| Cyclopropanation | Copper(I) | C₂-symmetrical bipyridines from isoprenoid pool | Olefins and Diazoacetic Esters | Not specified |

| Reductive Arylation of Aldehydes | Nickel | SBpy ligands | Aryl Halides and Aldehydes | Highly enantioselective |

| Michael-type Friedel–Crafts Alkylation | Nickel(II) | C₂-symmetric bipyridine-2NO ligands | Indoles and β,γ-unsaturated α-keto esters | Up to 99% |

Influence of Ligand Design on Catalytic Activity and Selectivity

Steric effects, for instance, play a crucial role in controlling selectivity. The introduction of bulky substituents, such as methyl groups at the 3,3'-positions of a 2,2'-bipyridine-diol ligand, can create significant steric strain in the resulting metal complex. rsc.org This steric hindrance can be beneficial in asymmetric catalysis, as it can effectively block certain reaction pathways, thereby enhancing enantioselectivity. rsc.org In the context of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the position of methyl groups on the bipyridine linker of a metal-organic framework (MOF) has been shown to have a dramatic impact on catalytic activity. iastate.edu A MOF with 6,6'-dimethyl-2,2'-bipyridine (B1328779) linkers exhibited a remarkable 110-fold and 496-fold enhancement in activity compared to MOFs with unsubstituted or 4,4'-dimethyl-2,2'-bipyridine (B75555) linkers, respectively. iastate.edu This highlights the critical role of linker engineering in designing efficient heterogeneous catalysts.

Electronic effects, governed by the electron-donating or electron-withdrawing nature of the substituents, are equally important. In the electrocatalytic reduction of CO₂, the activity and overpotential of Rhenium(I) tricarbonyl complexes are sensitive to the electronic properties of the substituted bipyridine ligand. acs.org Substituents with moderate electron-donating ability, such as methyl and tert-butyl groups, were found to increase the catalytic activity. acs.org Conversely, ligands with strongly electron-donating or electron-withdrawing groups can destabilize the catalyst. acs.org A computational study on the reactivity of Rhenium(I) carbonyl complexes towards methyl propiolate revealed that a methyl substituent on a nucleophilic ligand tends to accelerate the reaction, while an aromatic ring can either hinder or promote the reaction depending on the atom it is bonded to. nih.gov

The interplay between steric and electronic effects is often complex and can lead to non-intuitive outcomes. For example, in a study of dimethyl-substituted bipyridine rhenium(I) tricarbonyl electrocatalysts, it was demonstrated that steric considerations can sometimes supersede electronic effects. researchgate.net While the methyl groups in the 3,3'- and 5,5'-positions have identical electronic properties (Hammett parameters), the resulting rhenium complexes exhibited different electrocatalytic activities, underscoring the importance of steric factors. researchgate.net A comprehensive understanding of these stereoelectronic effects is therefore essential for the rational design of bipyridine-based catalysts with tailored properties for specific applications. mdpi.com

Heterogeneous vs. Homogeneous Catalytic Systems

Catalytic systems can be broadly classified as either homogeneous or heterogeneous. In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. chimia.ch This often leads to high activity and selectivity due to the well-defined nature of the active sites and the absence of mass transfer limitations. nih.gov However, a major drawback of homogeneous catalysts is the difficulty in separating them from the reaction products, which can lead to catalyst loss and product contamination. nih.gov

In contrast, heterogeneous catalysts exist in a different phase from the reactants, usually a solid catalyst in a liquid or gas phase reaction mixture. researchgate.net The primary advantage of heterogeneous systems is the ease of catalyst separation and recovery, which simplifies product purification and allows for catalyst recycling. nih.gov Immobilization of homogeneous metal complexes onto solid supports is a common strategy to bridge the gap between homogeneous and heterogeneous catalysis, aiming to combine the high activity and selectivity of the former with the practical advantages of the latter. nih.govchemistryworld.com

Complexes of this compound and its derivatives have been successfully employed in both homogeneous and heterogeneous catalytic systems. The immobilization of bipyridine-based catalysts has been achieved through various methods, including their incorporation into the framework of solid materials like organosilica nanotubes. nih.gov For example, bipyridine-functionalized organosilica nanotubes have been used to support iridium catalysts for C-H bond activation reactions, such as C-H oxidation and C-H borylation. nih.gov These molecular heterogeneous catalysts demonstrated enhanced activity and durability compared to their homogeneous counterparts, which was attributed to the isolation of active sites and the suppression of deactivation pathways caused by intermolecular interactions. nih.gov

Another approach involves the use of phosphonate-derivatized 2,2'-bipyridines to immobilize rhodium complexes on titanium oxide particles. americanelements.com The resulting supported catalysts were effective in the hydrogenation of 6-methyl-5-hepten-2-one, with the kinetics of the reaction being influenced by the structure of the bipyridine ligand and the arrangement of the rhodium species on the support surface. americanelements.com The choice between a homogeneous and a heterogeneous system ultimately depends on the specific requirements of the chemical transformation, including factors such as desired activity, selectivity, catalyst cost, and the feasibility of catalyst separation and reuse.

Table 2: Comparison of Homogeneous and Heterogeneous Bipyridine-Based Catalytic Systems

| Feature | Homogeneous Systems | Heterogeneous Systems |

|---|---|---|

| Catalyst State | Same phase as reactants (e.g., dissolved in solution) | Different phase from reactants (e.g., solid catalyst in liquid/gas) |

| Activity & Selectivity | Often high due to well-defined active sites | Can be high, but may be affected by mass transfer limitations |

| Catalyst Separation | Difficult, may require extraction or distillation | Easy, typically by filtration or centrifugation |

| Reusability | Often limited due to separation challenges | Generally high, allowing for multiple reaction cycles |

| Example | Dissolved Ru(II)(bipy)₂(L'') complexes for BZ reaction nih.gov | Iridium-bipyridine complexes immobilized on organosilica nanotubes for C-H activation nih.gov |

Catalyst Stability and Reusability

The long-term stability and reusability of a catalyst are critical factors for its practical and economic viability, particularly in industrial applications. Catalyst deactivation, the loss of catalytic activity and/or selectivity over time, can occur through various chemical, thermal, or mechanical pathways. princeton.edu For metal complexes based on this compound and related ligands, understanding and mitigating deactivation mechanisms is a key area of research.

In homogeneous systems, catalyst deactivation can be a significant issue. For instance, in the catalytic borylation of heteroarenes using pyridine(diimine) iron complexes, the formation of an inactive "flyover" dimer has been identified as a catalyst deactivation pathway. acs.org Similarly, in some ruthenium-bipyridine catalyzed reactions, slow ligand substitution in the reaction medium can adversely affect catalytic activity. nih.gov The difficulty in separating homogeneous catalysts from the reaction mixture also inherently limits their reusability. nih.gov

Heterogenization, or the immobilization of a homogeneous catalyst onto a solid support, is a widely adopted strategy to enhance catalyst stability and facilitate reuse. nih.gov By anchoring the bipyridine-metal complex to a solid matrix, intermolecular deactivation pathways, such as the formation of inactive aggregates or dimers, can be suppressed due to the isolation of the active sites. nih.gov This often leads to a significant improvement in the catalyst's operational lifetime.

A compelling example is the use of iridium-bipyridine complexes supported on organosilica nanotubes for C-H borylation. nih.gov The heterogeneous catalyst not only showed higher activity than its homogeneous analog but also maintained high performance over multiple cycles. After the 10th reuse, the solid catalyst still exhibited high catalytic activity (82% yield), with only a slight loss attributed to physical handling during filtration and washing. In contrast, the homogeneous catalyst showed almost no activity upon recycling due to deactivation. nih.gov The total turnover number (TON) for the heterogeneous catalyst after 10 cycles reached 900, which was 16 times higher than that of the homogeneous system. nih.gov This demonstrates the profound impact of immobilization on improving both the stability and reusability of bipyridine-based catalysts.

Computational Studies and Theoretical Investigations

Density Functional Theory (DFT) Calculations on Ligand and Complexes

Density Functional Theory (DFT) is a powerful computational method used extensively to study 2,2'-bipyridine (B1663995) and its derivatives. researchgate.net DFT calculations allow for the detailed investigation of the molecular and electronic structures of these ligands and their metal complexes in various oxidation states. nih.gov Methods like B3LYP are commonly adopted for these calculations, providing insights that are often compared with experimental data to validate the computational approach. nih.govtandfonline.com

Electronic Structure Elucidation

DFT calculations are crucial for elucidating the electronic structure of bipyridine-containing molecules. For substituted bipyridines, it is expected that the electronic properties will be altered by the presence of functional groups. tandfonline.com Electron-donating substituents, such as a methyl group, are anticipated to increase the electron density in the bipyridine system. This enhancement, in turn, influences the ligand's ability to donate electrons to a transition metal. tandfonline.com The resulting electronic properties are governed by a combination of inductive and resonance effects. tandfonline.com

In metal complexes, 2,2'-bipyridine is often classified as a redox non-innocent ligand, meaning the ligand itself can be oxidized or reduced. researchgate.net DFT studies on complexes with bipyridine ligands in various oxidation states—such as the neutral ligand (bpy⁰), the π-radical monoanion (bpy•⁻)⁻, or the diamagnetic dianion (bpy²⁻)²⁻—have been performed to understand their electronic ground states and excited states. nih.govacs.org These studies show that neutral bipyridine ligands act as very weak π acceptors, while the doubly reduced dianions are strong π-donors. nih.govacs.org

Energy Gap Analysis for Reactivity Prediction

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from DFT calculations that helps in predicting the chemical reactivity of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

For 2,2'-bipyridine derivatives, substitutions on the rings significantly alter the HOMO-LUMO energy gap. A theoretical study on the effects of -OH, -NH₂, and -Br substituents on 2,2'-bipyridine revealed a general reduction in the energy gap upon substitution, with the electron-donating -NH₂ group having the greatest effect. tandfonline.com It is expected that the electron-donating methyl group in 3-Methyl-2,2'-bipyridine would similarly lead to a smaller HOMO-LUMO gap compared to the unsubstituted parent compound. This can effectively control the electronic structure and reactivity of the molecule. tandfonline.comnih.gov

| Compound | EHOMO (kcal/mol) | ELUMO (kcal/mol) | Energy Gap (kcal/mol) |

|---|---|---|---|

| 2,2′-Bipyridine | -152.09 | -22.14 | 129.95 |

| 3-hydroxy-2,2′-Bipyridine | -146.42 | -27.10 | 119.32 |

| 3-amino-2,2′-Bipyridine | -139.02 | -24.81 | 114.21 |

| 3-bromo-2,2′-Bipyridine | -155.62 | -36.46 | 119.16 |

This table, adapted from a study on substituted 2,2'-bipyridines, illustrates how different substituents at the 3-position affect the HOMO-LUMO energy gap. The data suggests that an electron-donating methyl group would also likely reduce the energy gap, thereby increasing the molecule's reactivity. tandfonline.com

Simulation of Spectroscopic Properties (e.g., UV-Vis)

Time-dependent density functional theory (TD-DFT) is a widely used method to simulate and interpret the UV-Vis absorption spectra of molecules. biochempress.com This approach can accurately predict electronic transitions, such as metal-to-ligand charge transfer (MLCT) and ligand-centered (π→π*) transitions, in bipyridine complexes. nih.govresearchgate.net

In studies of ruthenium and rhenium complexes with bipyridine ligands, TD-DFT calculations have successfully reproduced experimental spectra, allowing for the assignment of observed absorption bands to specific electronic transitions. nih.govwikipedia.org For example, calculations on platinum(II) biphenyl (B1667301) 2,2'-bipyridine complexes helped interpret their UV-Vis absorption spectra by computing the singlet excited state energies. nih.gov These simulations show that upon complexation with a metal, the absorption bands related to intraligand π→π* transitions often show a slight red shift compared to the free ligand. researchgate.net Such computational tools are invaluable for understanding the photophysical properties of these compounds. nih.gov

Molecular Dynamics Simulations

While DFT provides static electronic structure information, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of molecules and their complexes in solution. MD simulations have been used to investigate the formation, stability, and ligand exchange mechanisms of metal complexes in aqueous solutions. arxiv.org For macromolecules containing bipyridine metal complexes, MD calculations can help examine higher-order structures and metal coordination. acs.org However, specific MD simulation studies focused on this compound are not prominently featured in the current literature, indicating an area for potential future research.

Investigation of Reaction Mechanisms and Energy Barriers

Computational methods are frequently employed to investigate reaction mechanisms and calculate the energy barriers associated with specific molecular processes. For 2,2'-bipyridine and its derivatives, a key area of study has been the rotational energy barrier around the C-C bond linking the two pyridine (B92270) rings.

Quantum-chemical calculations have been used to determine the energy differences between the syn and anti conformers and the energy barrier for this rotation. nih.gov These studies revealed that the barrier is influenced by substituents on the bipyridine core. nih.govresearchgate.net Even weak interactions from methyl groups can have a significant influence on the structure and energetics. nih.govresearchgate.net Detailed analysis of the torsional profile of 2,2'-bipyridine using DFT shows that the barrier for rotation through a planar conformation where the nitrogen atoms are on the same side (syn or cisoid) is primarily due to steric repulsion between hydrogen atoms on the opposing rings and, to a lesser degree, Coulombic repulsion of the nitrogen lone pairs. researchgate.net Other mechanistic studies have computationally explored processes like the pyridine ring-opening of bipyridine ligands in Rhenium(I) carbonyl complexes, determining the Gibbs energy profile and identifying key transition states and intermediates. acs.org

Electronic Structure of Bipyridyl Radical Anions

The ability of the 2,2'-bipyridine framework to accept electrons makes the study of its radical anion (bpy•⁻) a significant area of research. researchgate.net The electronic structure of the bipyridyl radical anion has been investigated through a combination of experimental techniques (EPR, UV-Vis spectroscopy) and DFT calculations. researchgate.netmaynoothuniversity.ienih.gov

DFT calculations support the characterization of the bipyridyl radical anion in various metal complexes. researchgate.netmaynoothuniversity.ienih.gov In one study of an iron(II) complex, DFT calculations, along with spectroscopic and magnetic data, were consistent with a model where an unpaired electron resides in a π* antibonding orbital of the bipyridyl radical. researchgate.netmaynoothuniversity.ie This radical anion can exhibit intramolecular antiferromagnetic coupling with an unpaired electron on the metal center. researchgate.netmaynoothuniversity.ie

Structural features, particularly the length of the central C-C bond within the bipyridine ligand, can be a strong indicator of its redox state. researchgate.net The formation of the radical anion often leads to changes in bond lengths that correlate with the electronic structure of the parent compound's LUMO, which becomes occupied upon reduction. acs.org These combined experimental and computational approaches are essential for accurately assigning the electronic structure and oxidation state of the bipyridine ligand in its complexes. researchgate.netacs.orgrsc.org

Biological Activities and Bio Applications of 3 Methyl 2,2 Bipyridine and Its Metal Complexes

Antimicrobial Properties

Metal complexes incorporating 3-Methyl-2,2'-bipyridine and its derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.

Antibacterial Activity (Gram-positive and Gram-negative)

Complexes of 2,2'-bipyridine (B1663995) derivatives have shown notable efficacy against both Gram-positive and Gram-negative bacteria. For instance, ruthenium(II) polypyridyl complexes have been highlighted for their antibacterial action. Specifically, a ruthenium complex incorporating a 4,4'-dimethyl-2,2'-bipyridine (B75555) ligand, a close structural relative of this compound, displayed a significant antibacterial effect against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) value of 4 μg/ml. frontiersin.org

The antibacterial spectrum of bipyridine complexes is broad. Studies on various metal complexes with 2,2'-bipyridine have shown activity against strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. researchgate.netnih.gov While specific MIC values for this compound complexes are not extensively detailed in the available literature, the data from closely related structures suggest a strong potential for antibacterial efficacy.

Table 1: Antibacterial Activity of a Ruthenium Complex with a 2,2'-Bipyridine Derivative

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ruthenium complex with 4,4'-dimethyl-2,2'-bipyridine (Ru-3) | Staphylococcus aureus | 4 µg/ml |

The challenge of antibiotic resistance has spurred the search for new therapeutic agents, and bipyridine complexes have emerged as a promising area of research. Nonsymmetric dinuclear polypyridyl ruthenium(II) complexes, which include a bis[4-(4′-methyl-2,2′-bipyridyl)]-1,n-alkane ligand, have demonstrated significant activity against MRSA. nih.gov Furthermore, novel derivatives of 2,2'-bipyridine have been shown to be effective against the resistant MRSA strain 831, indicating their potential to combat these challenging infections. frontiersin.org These compounds not only inhibit the growth of MRSA but can also effectively eliminate persister cells, which are often tolerant to conventional antibiotics. frontiersin.org

The antibacterial mechanism of bipyridine derivatives is multifaceted. One of the key mechanisms involves the disruption of the bacterial cell membrane. Studies on ruthenium complexes with bipyridine derivatives have shown that these compounds can destroy the cell membrane of Staphylococcus aureus. frontiersin.org Further investigations into 2,2'-bipyridine derivatives have revealed that their mode of action includes the depolarization of the mitochondrial membrane and the accumulation of intracellular reactive oxygen species (ROS). frontiersin.org This accumulation of ROS leads to oxidative stress and subsequent cell death.

Antifungal Activity

In addition to their antibacterial properties, metal complexes of 2,2'-bipyridine and its derivatives have also been investigated for their antifungal activity. These compounds have been screened against various pathogenic fungi, including Aspergillus niger, Penicillium species, Rizopus, and Candida albicans. 2promojournal.com In many cases, the metal complexes exhibit greater antifungal activity than the uncoordinated ligands. 2promojournal.com For example, copper(II) and zinc(II) complexes with 2,2'-bipyridine and an acrylate (B77674) anion showed a minimum inhibitory concentration (MIC) of 128 μg/mL against Candida albicans. nih.gov

A study on a series of polypyridyl ruthenium (II) complexes, including one with a 2,2'-bipyridine ligand, investigated their antifungal activities. While some complexes alone had no effect on drug-resistant strains, their combination with fluconazole (B54011) exhibited significant antifungal activity. nih.gov This synergistic effect was attributed to the promotion of reactive oxygen species accumulation, leading to damage of the fungal cellular structure. nih.gov

Anticancer and Antitumor Activities

The potential of bipyridine-containing metal complexes as anticancer agents has been a significant area of research. Ruthenium complexes, in particular, have shown promise. A study on new ruthenium methyl-cyclopentadienyl compounds bearing 4,4'-R-2,2'-bipyridine, where R includes a methyl group (CH3), demonstrated a very high cytotoxic profile for ovarian cancer cells, including those resistant to cisplatin. acs.orgnih.gov

Derivatives of 2,2'-bipyridine have also been shown to exert anticancer effects on hepatocellular carcinoma (HepG2) cells. dovepress.com These compounds were found to significantly impair cell viability at low concentrations and reduce the colony formation capacity of the cancer cells. dovepress.com The mechanism behind this anticancer activity involves the induction of reactive oxygen species (ROS) accumulation and mitochondrial membrane depolarization, which ultimately triggers apoptosis (programmed cell death) in the cancer cells. dovepress.com

Gold(III) complexes containing 2,2'-bipyridine-3,3'-dicarboxylic acid have also been synthesized and shown to be highly cytotoxic to various cancer cell lines, including A549 (lung), HeLa (cervical), MDA-231 (breast), and MCF-7 (breast) cells, with activities significantly higher than that of cisplatin. mdpi.com

Table 2: Anticancer Activity of 2,2'-Bipyridine Derivatives against HepG2 Cells

| Compound | IC50 Concentration |

|---|---|

| NPS 1 | 72.11 ng/mL |

| NPS 2 | 154.42 ng/mL |

| NPS 5 | 71.78 ng/mL |

| NPS 6 | 71.43 ng/mL |

Antiviral Properties

The application of metal complexes as antiviral agents is an emerging field of study. While specific research on the antiviral properties of this compound is limited, the broader class of metal-bipyridine complexes has been investigated for activity against various viruses. For instance, metal complexes have been explored as potential therapeutics against SARS-CoV-2. nih.govscispace.com The proposed mechanisms of action often involve the inhibition of viral enzymes or interference with viral replication processes. nih.gov For example, certain bismuth(III) complexes have demonstrated antiviral activity in infected Vero E6 cells in the low micromolar range. nih.gov The development of metal-based organic compounds is considered a promising strategy for creating effective therapies against a range of viral diseases. pharmacophorejournal.com

Interaction with Biomolecules (DNA and Proteins)

Metal complexes of this compound and its parent compound, 2,2'-bipyridine, have been extensively studied for their ability to interact with fundamental biological macromolecules such as DNA and proteins. These interactions are pivotal in understanding their potential as therapeutic and diagnostic agents.

The binding of metal complexes to DNA can occur through several modes, including intercalation, groove binding, and electrostatic interactions. Ruthenium(II) polypyridyl complexes, which often feature bipyridine-based ligands, are well-known for their diverse DNA interaction capabilities. The nature of the ligand plays a crucial role in the binding affinity and mode. For instance, complexes with large, planar aromatic ligands tend to bind strongly via intercalation, inserting themselves between the DNA base pairs. nih.gov In contrast, complexes with smaller ligands like 2,2'-bipyridine alone may exhibit weaker, electrostatic binding. nih.gov

The substitution on the bipyridine ring, such as the methyl group in this compound, can influence the steric and electronic properties of the resulting metal complexes, thereby affecting their interaction with DNA. Studies on various substituted bipyridine complexes have shown a range of binding constants (Kb), indicating varying affinities for DNA. For example, a ruthenium(II) complex incorporating a 2-(2'-pyridyl)-quinoxaline ligand, [Ru(bpy)2(2,2'-pq)]2+, demonstrated a high binding affinity with a Kb of 4.46 × 105 M−1, which is significantly greater than that of [Ru(bpy)3]2+ (Kb = 0.248 × 104 M−1). nih.gov This highlights the significant role of the extended aromatic system of the ligand in DNA interaction. nih.gov The binding mode is often determined to be minor groove binding for such complexes. nih.gov

| Complex | Binding Constant (Kb) (M-1) | Reference |

| [Ru(bpy)3]2+ | 0.248 × 104 | nih.gov |

| [Ru(bpy)2(phen)]2+ | 9.1 × 103 | nih.gov |

| [Ru(phen)3]2+ | 0.349 × 104 | nih.gov |

| [Ru(bpy)2(2,2'-pq)]2+ | 4.46 × 105 | nih.gov |

| [Ru(bpy)2(dppz)]2+ | > 106 | nih.gov |

| [Ru(phen)2(dppz)]2+ | 6 × 107 | nih.gov |

In addition to DNA, these metal complexes also interact with proteins, with bovine serum albumin (BSA) being a common model for such studies. The interaction is often investigated using fluorescence spectroscopy, where the quenching of BSA's intrinsic fluorescence upon addition of the complex indicates binding. researchgate.net These studies help in understanding the pharmacokinetics and pharmacodynamics of these potential metallodrugs. taylorandfrancis.com The binding of lanthanide complexes with 1,10-phenanthroline, a related ligand, to BSA has shown strong affinity, with binding constants in the order of 105 M-1. researchgate.nettaylorandfrancis.com The primary forces driving these interactions are often van der Waals forces and hydrogen bonds. researchgate.net For instance, two zinc(II) complexes with N3S2 cores were found to bind tightly to BSA with binding constants of 24.7 × 105 and 0.7 × 105 M−1, respectively. taylorandfrancis.com

Potential in Drug Delivery Systems

The unique properties of metal-bipyridine complexes are being harnessed for the development of advanced drug delivery systems. A particularly promising approach involves the use of Metal-Organic Frameworks (MOFs). core.ac.uknih.gov MOFs are porous materials constructed from metal ions and organic linkers, which can encapsulate therapeutic agents within their cavities. core.ac.ukcmu.edu

Ruthenium(II) bipyridine complexes are being investigated as photoactive guests within MOFs for light-activated drug release. nih.gov These complexes can be designed to contain a photolabile ligand that can be released upon irradiation with light of a specific wavelength. nih.gov This strategy offers the potential for targeted drug delivery, where the therapeutic agent is released only at the desired site of action when exposed to light, thereby minimizing off-target effects. latrobe.edu.au

For example, ruthenium(II)bis(2,2'-bipyridine) complexes with either a sterically hindered bidentate ligand or monodentate ligands have been encapsulated in various zinc-based polyhedral MOFs. latrobe.edu.au The encapsulation within the MOF cavities can modulate the photorelease quantum yields of the ligands. nih.gov The confinement can alter the energy landscape of the excited states of the ruthenium complex, influencing the efficiency of ligand release. nih.gov Research has shown that the cavity size of the MOF can lead to selective ligand release, demonstrating the tunability of these systems. latrobe.edu.au This approach represents a sophisticated method for creating photoresponsive porous materials for drug delivery applications. nih.gov

Immunosuppressive Properties

Recent studies have indicated that derivatives of 2,2'-bipyridine possess immunosuppressive properties, particularly in the context of iron-related autoimmune diseases. mdpi.com The mechanism of this immunosuppression is multifaceted and appears to be linked to the iron-chelating ability of these compounds. Iron is a crucial element for the proliferation and function of immune cells, and its sequestration can dampen the immune response. nih.govmdpi.com

Iron chelation has been shown to have anti-inflammatory effects. For instance, iron chelators can reduce the production of reactive oxygen species (ROS), which are key mediators of inflammation and tissue damage. nih.govmdpi.com By limiting the availability of catalytically active iron, bipyridine derivatives can mitigate oxidative stress. nih.gov Furthermore, iron chelation can attenuate inflammation and improve outcomes in preclinical models of systemic inflammation and sepsis. nih.gov

Another potential mechanism for the immunosuppressive effects of bipyridine-containing complexes is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.com NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. wikipedia.org Cyclometalated platinum(II) complexes containing a 6-phenyl-2,2'-bipyridyl ligand have demonstrated significant inhibition of TNF-α stimulated NF-κB activation. mdpi.com By inhibiting NF-κB, these compounds can effectively suppress the inflammatory cascade. Some iron chelators have been shown to decrease LPS-induced activation of NF-κB and reduce plasma levels of pro-inflammatory cytokines. nih.gov

Iron-Chelating Properties

The 2,2'-bipyridine scaffold, including its methylated derivatives like this compound, is recognized for its ability to chelate metal ions, with a notable capacity for sequestering iron. As a bidentate ligand, 2,2'-bipyridine can bind to an iron ion through its two nitrogen atoms, forming a stable five-membered chelate ring.